

Babassuamide DEA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BABASSUAMIDE DEA

Cat. No.: B1168881

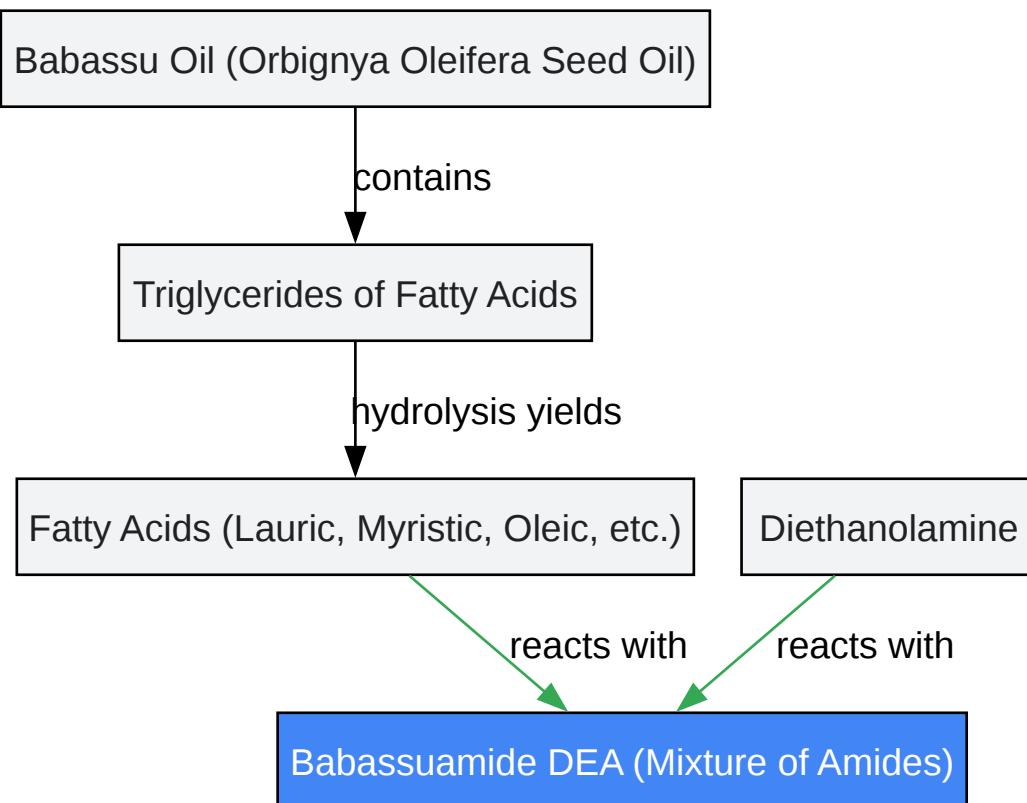
[Get Quote](#)

CAS Number: 124046-24-8[\[1\]](#)[\[2\]](#)

This technical guide provides an in-depth overview of **Babassuamide DEA**, a complex mixture of diethanolamides derived from the fatty acids of babassu oil. This document is intended for researchers, scientists, and professionals in drug development and cosmetic science, offering detailed information on its chemical composition, analytical methodologies, and toxicological profile.

Chemical Composition and Molecular Formula

Babassuamide DEA is not a single chemical entity but a mixture of N,N-bis(2-hydroxyethyl) amides. Consequently, a single molecular formula cannot be assigned. The general chemical structure is R-C(=O)N(CH₂CH₂OH)₂, where the 'R' group represents the various alkyl chains of the fatty acids present in babassu oil.


The composition of **Babassuamide DEA** is directly dependent on the fatty acid profile of its source, babassu oil (*Orbignya Oleifera* Seed Oil). The oil is particularly rich in lauric and myristic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The typical fatty acid composition of babassu oil is summarized in the table below.

Fatty Acid	Percentage Composition
Lauric Acid	~40-50%
Myristic Acid	~15-25%
Oleic Acid	~10-18%
Palmitic Acid	~6-12%
Caprylic Acid	~4-7%
Stearic Acid	~2-6%
Capric Acid	~2.7-7.5%
Linoleic Acid	~1-3%

(Data compiled from multiple sources)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
[\[7\]](#)

The synthesis of **Babassuamide DEA** typically involves the condensation reaction of diethanolamine with babassu fatty acids or their esters.[\[11\]](#)[\[12\]](#)

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Composition of **Babassuamide DEA** from Babassu Oil.

Experimental Protocols

Detailed, standardized experimental protocols specifically for **Babassuamide DEA** are not widely published. However, the analysis of fatty acid amides, in general, employs a range of standard analytical chemistry techniques.

Characterization of Fatty Acid Composition:

The fatty acid profile of the source babassu oil is a critical determinant of the final composition of **Babassuamide DEA**. This is typically determined by:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying the fatty acid constituents. The triglycerides in the oil are first saponified to release the fatty acids, which are then esterified (commonly to fatty acid methyl esters - FAMEs) to increase their volatility for GC analysis.^[7]

Analysis of Fatty Acid Amides:

The resulting **Babassuamide DEA** mixture can be characterized using the following methods:

- Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used for the qualitative and quantitative analysis of fatty acid amides.[13][14][15] Derivatization may be necessary to improve the chromatographic properties of the amides.
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are also suitable for the analysis of fatty acid amides and can be particularly useful for less volatile or thermally labile compounds.[16]
- Solid-Phase Extraction (SPE): This technique can be employed for the isolation and purification of fatty acid amides from a complex matrix before instrumental analysis.[15][17]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the mixture, confirming the presence of amide and hydroxyl groups resulting from the synthesis.[11]

Toxicological Information and Signaling Pathways

There is a lack of specific studies on the biological signaling pathways directly modulated by **Babassuamide DEA**. The available toxicological data is primarily for the broader class of fatty acid diethanolamides, with Cocamide DEA being the most studied analogue.[18][19][20][21][22]

Key toxicological considerations include:

- Dermal Irritation: Fatty acid diethanolamides can be mild to moderate skin irritants.[18][22]
- Ocular Irritation: These compounds can also cause eye irritation.[22][23]
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified coconut oil diethanolamine condensate (Cocamide DEA) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." [20] This classification is based on studies showing an increased incidence of liver and kidney tumors in animal models with dermal exposure.[20]

- Impurities: A key concern with fatty acid diethanolamides is the potential presence of free diethanolamine and the formation of N-nitrosodiethanolamine (NDELA), a potent carcinogen, in the presence of nitrosating agents.[12][18][22]

Currently, there is no evidence to suggest that **Babassuamide DEA** or other fatty acid diethanolamides interact with specific signaling pathways in a targeted manner, as a pharmaceutical agent would. Their biological effects are largely considered to be related to their surfactant properties, leading to irritation, and the potential for long-term toxicity associated with the parent compound and potential contaminants. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these diethanolamides are safe as used in cosmetics when formulated to be non-irritating and when the levels of free diethanolamine are low. They also recommend that these ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed.[18][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Babassu Oil — Botanical Formulations [botanicalformulations.com]
- 2. cosmeticsafetyassessment.com [cosmeticsafetyassessment.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Babassu Oil: Are There Health Benefits? Pros and Cons, Nutrition Information, and More [webmd.com]
- 5. Babassu Oil: Uses, Benefits, and Side Effects [healthline.com]
- 6. First Study on the Oxidative Stability and Elemental Analysis of Babassu (*Attalea speciosa*) Edible Oil Produced in Brazil Using a Domestic Extraction Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of a babassu nut oil-based moisturizing cosmetic emulsion with a high sun protection factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. BABASSU OIL - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cir-safety.org [cir-safety.org]
- 19. santos.com [santos.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Safety assessment of diethanolamides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cir-safety.org [cir-safety.org]
- 23. farsagroup.az [farsagroup.az]
- To cite this document: BenchChem. [Babassuamide DEA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168881#babassuamide-dea-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com